3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

CAS No.: 933690-20-1

Cat. No.: VC3383775

Molecular Formula: C5H6BrN3O2

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933690-20-1 |

|---|---|

| Molecular Formula | C5H6BrN3O2 |

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |

| Standard InChI Key | KJAOKOYUNZGSFY-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)C1=NC(=NN1)Br |

| Canonical SMILES | C(CC(=O)O)C1=NC(=NN1)Br |

Introduction

Chemical Structure and Properties

Basic Chemical Information

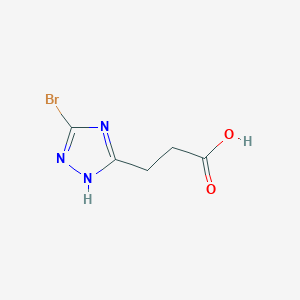

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid is characterized by its unique molecular structure combining a triazole heterocycle with a bromine substituent and a propanoic acid chain. The fundamental chemical information for this compound is summarized in Table 1, providing essential data for its identification and characterization.

Table 1: Chemical Information of 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

| Property | Information |

|---|---|

| CAS Number | 933690-20-1 |

| Molecular Formula | C5H6BrN3O2 |

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |

| Standard InChIKey | KJAOKOYUNZGSFY-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)C1=NC(=NN1)Br |

| PubChem Compound ID | 51052070 |

The molecular structure features a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The bromine substituent at position 3 and the propanoic acid chain at position 5 are key structural elements that influence its chemical behavior and potential biological activities.

Structural Characteristics

The 1,2,4-triazole ring in 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid contributes significantly to its chemical properties. This aromatic heterocycle possesses unique characteristics due to the presence of three nitrogen atoms, which affect its electron distribution and reactivity. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordinate with metal ions, properties that may be relevant for potential biological activities and applications in material science.

The bromine substituent at position 3 introduces specific electronic and steric effects that influence the compound's reactivity. Bromine, being an electron-withdrawing group, affects the electron density distribution in the triazole ring, potentially altering its interaction with biological targets. Additionally, the halogen atom may participate in halogen bonding, which could be significant for molecular recognition processes in biological systems.

The propanoic acid chain (-CH2-CH2-COOH) attached to position 5 of the triazole ring introduces acidic properties to the molecule. This functional group can participate in hydrogen bonding and ionic interactions, contributing to the compound's solubility profile and potential for binding to biological targets. The carboxylic acid group also provides a site for further functionalization, which may be exploited in the synthesis of derivatives with enhanced properties or tailored for specific applications.

Analytical Data and Spectroscopic Properties

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry provides valuable information for the characterization and identification of 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid. The predicted mass-to-charge ratios (m/z) for various adducts of this compound have been determined, which are useful for its detection and quantification in analytical studies. Additionally, collision cross section (CCS) data, which represent the effective area for the interaction between an ion and a buffer gas in ion mobility spectrometry, have been predicted for different adducts of this compound .

Table 2: Predicted Collision Cross Section Data for 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.97162 | 143.1 |

| [M+Na]+ | 241.95356 | 144.3 |

| [M+NH4]+ | 236.99816 | 145.5 |

| [M+K]+ | 257.92750 | 147.6 |

| [M-H]- | 217.95706 | 139.9 |

| [M+Na-2H]- | 239.93901 | 143.8 |

| [M]+ | 218.96379 | 140.8 |

| [M]- | 218.96489 | 140.8 |

This collision cross section data is particularly valuable for analytical applications using ion mobility spectrometry coupled with mass spectrometry (IM-MS). Such information facilitates the identification and characterization of the compound in complex mixtures and supports structural elucidation efforts. The CCS values show a trend where larger adducts (such as [M+K]+) have larger cross sections, consistent with their increased molecular size and altered conformational properties .

Spectroscopic Characteristics

Although specific spectroscopic data for 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid is limited in the available literature, general characteristics can be inferred based on its structure. Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information, with 1H-NMR showing signals for the methylene protons of the propanoic acid chain and potentially the N-H proton of the triazole ring. The 13C-NMR spectrum would display characteristic signals for the carbon atoms of the triazole ring and the propanoic acid chain.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretching vibration around 1700-1725 cm-1, O-H stretching vibration around 2500-3300 cm-1) and the triazole ring. The presence of the bromine substituent would also influence the vibrational modes of the triazole ring, potentially leading to characteristic shifts in absorption frequencies.

Ultraviolet-visible (UV-Vis) spectroscopy might show absorption bands related to electronic transitions in the triazole ring, which could be influenced by the bromine substituent and the propanoic acid chain. These spectroscopic characteristics collectively contribute to the compound's unique fingerprint, aiding in its identification and structural elucidation.

Applications and Research Focus

Applications in Agrochemistry and Material Science

Beyond medicinal chemistry, 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid may find applications in agrochemistry and material science. Triazole compounds are widely used in agrochemicals, serving as fungicides, herbicides, and plant growth regulators. The specific structural features of this compound may confer properties suitable for agricultural applications.

In material science, triazole derivatives have been utilized as corrosion inhibitors, photostabilizers, and components of functional materials . The triazole ring's ability to coordinate with metal ions may be relevant for applications in metal complexation and catalysis. Additionally, the compound may serve as a building block for the synthesis of materials with specific properties, such as polymers with enhanced thermal stability or surface-active agents.

Comparison with Related Triazole Compounds

Understanding the relationship between 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid and structurally related compounds provides insights into its potential properties and applications. Table 3 presents a comparison with selected structurally related triazole derivatives.

Table 3: Comparison of 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid with Related Triazole Compounds

This comparison highlights the significance of substitution patterns and functional group variations in determining the properties and potential applications of triazole derivatives. The specific combination of substituents and their positions in 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid contributes to its unique chemical profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume